molecular formula C21H22ClN5O2 B11234141 N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11234141
M. Wt: 411.9 g/mol
InChI Key: IYKXGNWHEPABED-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a chlorophenyl group, a cyclohexyl ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 4-chlorophenyl-1H-tetrazole.

    Cyclohexylation: The tetrazole derivative is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to introduce the cyclohexyl group.

    Benzodioxin Formation: The final step involves the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study the interactions of tetrazole-containing molecules with biological targets. It can also be used to investigate the pharmacokinetics and pharmacodynamics of tetrazole derivatives.

Medicine

Medically, N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzodioxin and tetrazole moieties.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine is likely multifaceted:

    Molecular Targets: The compound may target enzymes or receptors that interact with tetrazole or benzodioxin structures.

    Pathways Involved: It could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine shares similarities with other tetrazole-containing compounds such as losartan and candesartan, which are used as antihypertensive agents.
  • Benzodioxin derivatives: Compounds like 2,3-dihydro-1,4-benzodioxin-6-amine are also structurally similar and have been studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C21H22ClN5O2/c22-15-4-7-17(8-5-15)27-20(24-25-26-27)21(10-2-1-3-11-21)23-16-6-9-18-19(14-16)29-13-12-28-18/h4-9,14,23H,1-3,10-13H2

InChI Key

IYKXGNWHEPABED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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